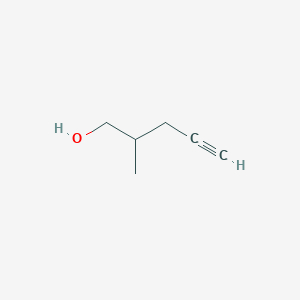![molecular formula C25H29N5O4 B2861795 N''-[2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazino]ethyl]-N-(4-pyridylmethyl)oxamide CAS No. 877634-18-9](/img/structure/B2861795.png)
N''-[2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazino]ethyl]-N-(4-pyridylmethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’'-[2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazino]ethyl]-N-(4-pyridylmethyl)oxamide” is a complex organic compound. It contains several functional groups including a furyl group (a furan ring), a piperazino group (a piperazine ring), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and an oxamide group (a type of amide). The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, which is a six-membered ring with two nitrogen atoms, would be a key feature of the structure. Additionally, the furan ring, phenyl ring, and oxamide group would also contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the piperazine ring can participate in a variety of reactions, including alkylation, acylation, and sulfonation. The furan ring can undergo reactions such as electrophilic aromatic substitution and oxidation. The oxamide group can participate in reactions such as hydrolysis .科学的研究の応用
Antibacterial Activity
Compounds containing similar structures, such as N-[2-(2-furyl)-2-oxoethyl] and N-[2-hydroxyimino-2-(2-furyl)ethyl] piperazinyl quinolones, have been synthesized and evaluated for their in-vitro antibacterial activity. These compounds demonstrated significant antibacterial activity against staphylococci, comparable to reference drugs like norfloxacin and ciprofloxacin, although their activity against Gram-negative bacteria was varied. Modifications to the hydrogen of oxime groups affected the in-vitro antibacterial activity, generally decreasing it against Gram-negative bacteria while maintaining similar activity against staphylococci (Foroumadi et al., 1999).
Analgesic and Anti-inflammatory Agents
Derivatives of visnaginone and khellinone have been synthesized, including compounds with a 2-(4-(3-methylbenzodifuran-2-carbox-amido) pyrimidine) acetic acid structure and others. These compounds were tested for their cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities. Some of these compounds exhibited high inhibitory activity on COX-2 selectivity, significant analgesic activity, and anti-inflammatory activity, comparing favorably with sodium diclofenac as a standard drug (Abu‐Hashem et al., 2020).
Neurotransmission Studies
Compounds structurally similar to "N''-[2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazino]ethyl]-N-(4-pyridylmethyl)oxamide" have been used in studies focusing on neurotransmission. For instance, WAY-100635 and its derivatives have been extensively studied as selective 5-HT1A receptor antagonists, providing insights into serotonin's role in various neurological and psychiatric disorders. These studies involve the development of radioligands for positron emission tomography (PET) imaging, enhancing our understanding of the serotonergic system in living brains, including those of patients with Alzheimer's disease (Plenevaux et al., 2000).
Fungicidal Activity
Analogues such as N,N-[Piperazine-l,4-diylbis(2,2,2-tribromoethylidene)]bisformamide have been prepared and examined for their systemic fungicidal activity against wheat mildew when applied to plant roots. These compounds showcased considerable systemic fungicidal activity, highlighting the potential for agricultural applications (Carter et al., 1974).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-33-21-6-4-20(5-7-21)29-12-14-30(15-13-29)22(23-3-2-16-34-23)18-28-25(32)24(31)27-17-19-8-10-26-11-9-19/h2-11,16,22H,12-15,17-18H2,1H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAKXORWTGUHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC=NC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N''-[2-(2-furyl)-2-[4-(4-methoxyphenyl)piperazino]ethyl]-N-(4-pyridylmethyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(3R,4S)-4-(3-Fluoro-4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2861713.png)
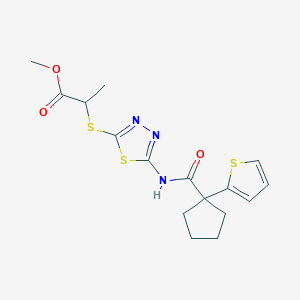
![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2861716.png)
![N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide](/img/structure/B2861717.png)
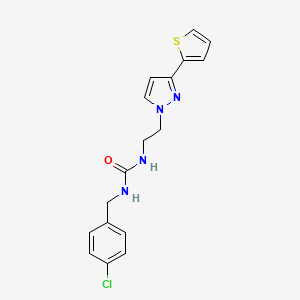
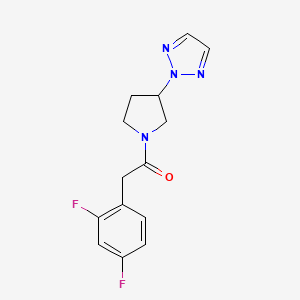
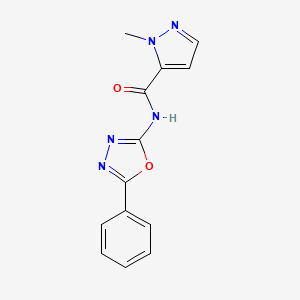
![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861724.png)

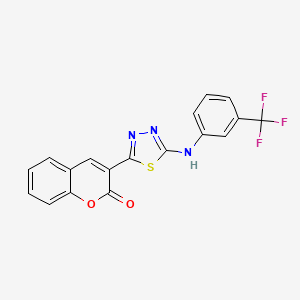

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2861733.png)
